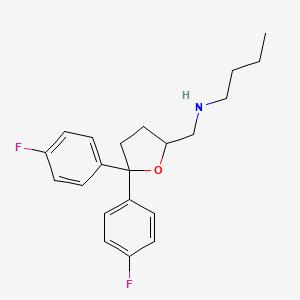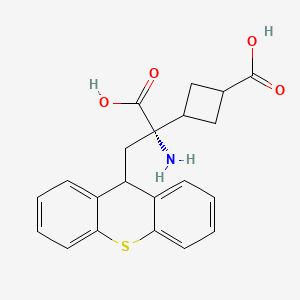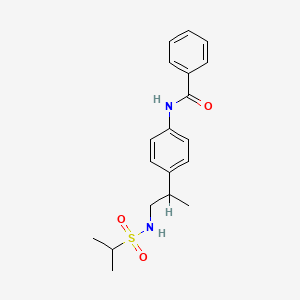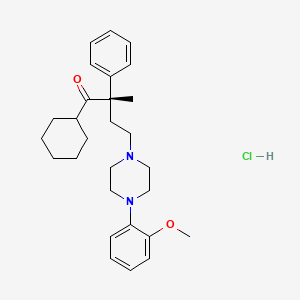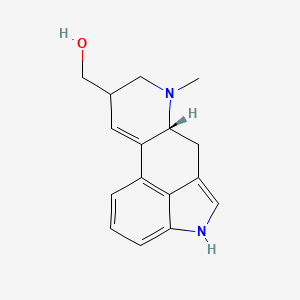
Lysergol
Descripción general
Descripción
Lysergol es un alcaloide perteneciente a la familia de las ergolinas. Se encuentra como un componente menor en ciertas especies de hongos, particularmente dentro del género Claviceps, y en la familia de las plantas de la gloria de la mañana (Convolvulaceae), incluyendo las semillas alucinógenas de Rivea corymbosa, Argyreia nervosa e Ipomoea violacea . This compound no es una sustancia controlada en los Estados Unidos y es legal bajo la ley de los Estados Unidos Federal Analog Act porque no tiene una acción farmacológica conocida o una relación de precursor con la dietilamida del ácido lisérgico .
Aplicaciones Científicas De Investigación
Lysergol tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
Lysergol ejerce sus efectos principalmente a través de interacciones con los receptores de serotonina, incluyendo los receptores 5-HT1 y 5-HT2, así como los receptores de dopamina D1 y D2, y los receptores alfa-adrenérgicos . Estas interacciones pueden conducir a varios resultados, como vasoconstricción, convulsiones y alucinaciones . La modulación de la señalización de la serotonina está relacionada con sus posibles efectos antidepresivos y ansiolíticos .
Actividad Biológica
Lysergol has been found to possess a variety of biological activities. In vitro, it has been shown to inhibit the growth of a variety of cancer cell lines, as well as modulate the release of neurotransmitters and receptor activation. In vivo, this compound has been found to possess antidepressant and anxiolytic effects, as well as anti-inflammatory and anticonvulsant activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to act as an agonist of serotonin receptors, leading to increased levels of serotonin in the brain and a subsequent antidepressant effect. It is also thought to modulate the release of other neurotransmitters, such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of lysergol in laboratory experiments has a number of advantages, including its ability to modulate the release of neurotransmitters and receptor activation, as well as its potential to inhibit the growth of cancer cell lines. However, there are also a number of limitations, such as the lack of human trials and the potential for adverse side effects.
Direcciones Futuras
For lysergol research include further exploration of its mechanism of action, as well as its potential to treat depression, anxiety, and other psychiatric disorders. Additionally, further research is needed to explore its potential as an anti-cancer agent, as well as its ability to modulate the release of neurotransmitters and receptor activation. Other potential future directions include the development of new synthesis methods and the exploration of its potential to treat other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Lysergol plays a significant role in biochemical reactions due to its interaction with serotonin receptors, particularly the 5-HT1A receptors. It acts as a partial agonist at these receptors, modulating serotonin signaling pathways. This interaction is crucial for its potential antidepressant and anxiolytic effects. Additionally, this compound exhibits antimicrobial properties by inhibiting the growth of various bacteria and fungi .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates serotonin signaling, which can impact mood regulation and anxiety levels. Furthermore, this compound’s antimicrobial properties suggest its potential use in developing novel therapeutics against infectious diseases. It also exhibits antioxidant properties, reducing oxidative stress and potentially protecting cells from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors, particularly 5-HT1A receptors. This binding modulates serotonin signaling, leading to changes in gene expression and cellular responses. This compound’s interaction with these receptors can result in enzyme inhibition or activation, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained modulation of serotonin signaling and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antidepressant and anxiolytic properties. At higher doses, it can lead to toxic or adverse effects, including vasoconstriction, convulsions, and hallucinations. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound reaches its intended sites of action, such as serotonin receptors, to modulate cellular responses effectively .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Lysergol puede sintetizarse usando una reacción en tándem para construir el esqueleto de piperidina y una anulación [3 + 2] catalizada por rodio en la formación tardía del indol . La síntesis total enantioselectiva de this compound involucra varios pasos clave:
- Síntesis de un alcohol 1,3-amino quiral a través de la reacción de acoplamiento reductor mediada por paladio(0) e indio(I) entre 2-etinilaziridina derivada de L-serina y formaldehído.
- Reacción de Nozaki−Hiyama−Kishi mediada por cromo(II)/níquel(0) de un indol-3-acetaldehído con iodoalquino.
- Ciclización domino catalizada por paladio(0) de una aminoaleno que lleva un grupo bromoindolilo .
Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. La síntesis de compuestos relacionados, como el ácido lisérgico, a menudo involucra el uso de alcaloides del cornezuelo como materiales de partida, seguido de varias transformaciones químicas para lograr el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: Lysergol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar ácido lisérgico.
Reducción: Las reacciones de reducción pueden convertir this compound a dihidrothis compound.
Sustitución: Varias reacciones de sustitución pueden modificar los grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para las reacciones de sustitución.
Productos Principales:
Oxidación: Ácido lisérgico.
Reducción: Dihidrothis compound.
Sustitución: Varios derivados de this compound sustituidos.
Comparación Con Compuestos Similares
Lysergol se compara con otros alcaloides de la ergolina, como:
Ácido Lisérgico: Un precursor de la dietilamida del ácido lisérgico, conocida por sus potentes efectos psicodélicos.
Dihidrothis compound: Una forma reducida de this compound con diferentes propiedades farmacológicas.
Ergometrina: Usado en medicina obstétrica por sus efectos uterotónicos.
Singularidad: La estructura química única de this compound y su gama diversa de actividades, incluyendo interacciones con múltiples tipos de receptores, lo convierten en un compuesto valioso para diversas aplicaciones científicas .
Propiedades
IUPAC Name |
(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJFIJYBLJTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975627 | |
| Record name | Lysergol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-85-7 | |
| Record name | lysergol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lysergol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


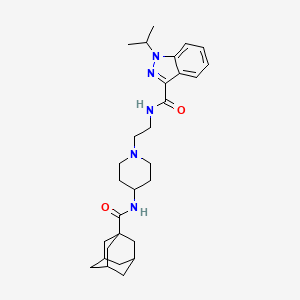
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B1675680.png)
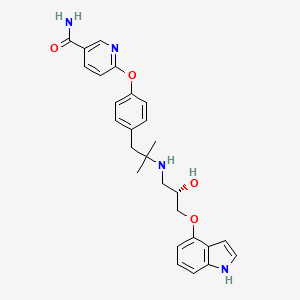
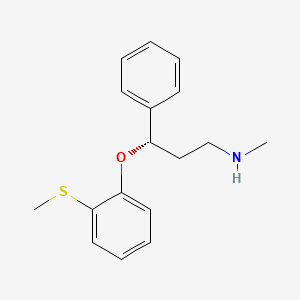
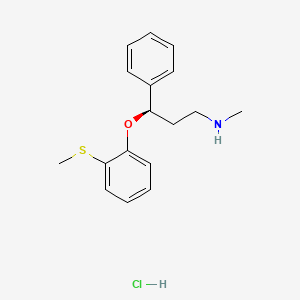
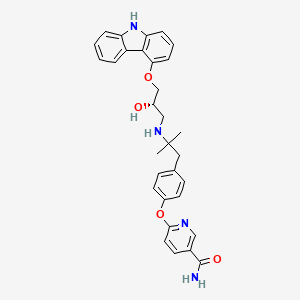
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)
![N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide](/img/structure/B1675688.png)
